Netupitant N-oxide D6
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Overview
Description
Netupitant N-oxide D6 is a deuterium-labeled metabolite of Netupitant, a neurokinin 1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Netupitant. The deuterium labeling helps in distinguishing it from other metabolites during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Netupitant N-oxide D6 involves the deuterium labeling of Netupitant N-oxide. The process typically includes the following steps:
Oxidation of Netupitant: Netupitant is oxidized to form Netupitant N-oxide.
Deuterium Labeling: The N-oxide is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of Netupitant are oxidized using suitable oxidizing agents.
Deuterium Exchange: The oxidized product undergoes deuterium exchange in reactors designed for large-scale production
Chemical Reactions Analysis
Types of Reactions
Netupitant N-oxide D6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: The compound can be reduced back to Netupitant under reducing conditions.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterium Sources: Deuterium oxide, deuterated solvents
Major Products
Oxidation: Further oxidized derivatives of this compound.
Reduction: Netupitant.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Netupitant N-oxide D6 is widely used in scientific research, particularly in:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Netupitant.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Developing and validating analytical methods for detecting and quantifying Netupitant and its metabolites.
Drug Development: Assisting in the development of new drugs by providing insights into the behavior of Netupitant in biological systems .
Mechanism of Action
Netupitant N-oxide D6, like Netupitant, acts as a neurokinin 1 receptor antagonist. It inhibits the binding of substance P to neurokinin 1 receptors, which are involved in the emetic response. This inhibition helps in preventing chemotherapy-induced nausea and vomiting. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound during metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Netupitant: The parent compound, also a neurokinin 1 receptor antagonist.
Netupitant N-oxide: The non-deuterated form of Netupitant N-oxide.
Other Neurokinin 1 Receptor Antagonists: Aprepitant, Fosaprepitant .
Uniqueness
Netupitant N-oxide D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to distinguish this compound from other metabolites and degradation products, enhancing the accuracy of pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C30H32F6N4O2 |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 |
InChI Key |
FKUOVQVMCOPBJS-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CC[N+](CC4)(C)[O-])C([2H])([2H])[2H] |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] |
Origin of Product |
United States |
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